AC-Phe-gly-pna -

AC-Phe-gly-pna

Catalog Number: EVT-1638818
CAS Number:
Molecular Formula: C19H20N4O5
Molecular Weight: 384.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

AC-Phe-gly-pna is a specific type of peptide nucleic acid (PNA) that incorporates an aromatic amino acid, phenylalanine, and a glycine residue into its structure. Peptide nucleic acids are synthetic polymers that mimic DNA or RNA but have a unique backbone composed of N-(2-aminoethyl)glycine units instead of the traditional sugar-phosphate backbone. This modification allows PNAs to bind more strongly to complementary DNA or RNA strands, making them valuable tools in molecular biology and genetic research.

Source

The development of peptide nucleic acids began in the early 1990s, with significant contributions from researchers aiming to create more stable and effective nucleic acid analogs. The compound AC-Phe-gly-pna is synthesized using established techniques for PNA production, which involve solid-phase synthesis methodologies that allow for precise control over the sequence and structure of the nucleic acid analogs.

Classification

AC-Phe-gly-pna falls under the category of synthetic nucleic acid analogs, specifically within the broader classification of peptide nucleic acids. It is distinguished by its incorporation of specific amino acid residues, which can enhance its binding properties and cellular uptake.

Synthesis Analysis

Methods

The synthesis of AC-Phe-gly-pna typically employs solid-phase peptide synthesis techniques. The process involves several key steps:

  1. Resin Preparation: A solid support resin is functionalized to allow for the attachment of the first amino acid.
  2. Amino Acid Coupling: The amino acids (in this case, phenylalanine and glycine) are sequentially added to the growing chain through amide bond formation.
  3. Deprotection Steps: Protecting groups used during synthesis are removed at specific stages to ensure proper coupling and prevent side reactions.
  4. Cleavage: Once the desired sequence is achieved, the PNA is cleaved from the resin and purified, often using high-performance liquid chromatography (HPLC).

Technical Details

The synthesis can be optimized using various coupling agents and solvents to improve yield and purity. For example, common coupling agents include 7-azabenzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate, which facilitates efficient amide bond formation under mild conditions .

Molecular Structure Analysis

Structure

The molecular structure of AC-Phe-gly-pna consists of a backbone made up of N-(2-aminoethyl)glycine units with phenylalanine and glycine residues attached at specific positions. This configuration allows for unique interactions with complementary nucleic acids.

Data

The molecular formula can be derived based on the specific sequence used in the synthesis, typically represented as C_xH_yN_zO_w, where x, y, z, and w correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule.

Chemical Reactions Analysis

Reactions

AC-Phe-gly-pna can participate in several chemical reactions typical for peptide nucleic acids:

  1. Hybridization: It can bind to complementary DNA or RNA strands through Watson-Crick base pairing.
  2. Enzymatic Reactions: Depending on modifications, it may be involved in enzymatic cleavage or ligation processes.

Technical Details

The stability of AC-Phe-gly-pna in biological environments enhances its utility in various applications such as gene silencing or as a therapeutic agent against viral infections .

Mechanism of Action

Process

The mechanism by which AC-Phe-gly-pna exerts its effects primarily involves hybridization with target nucleic acids. Upon binding to complementary sequences, it can inhibit gene expression by blocking translation or promoting degradation through cellular pathways.

Data

Studies have shown that PNAs like AC-Phe-gly-pna can effectively reduce target gene expression levels significantly when introduced into cells .

Physical and Chemical Properties Analysis

Physical Properties

AC-Phe-gly-pna typically exhibits good solubility in aqueous solutions compared to traditional DNA or RNA due to its unique backbone structure. Its stability under physiological conditions makes it suitable for various biological applications.

Chemical Properties

Chemical stability is a hallmark of AC-Phe-gly-pna, allowing it to resist degradation by nucleases present in biological systems. This property enhances its potential as a therapeutic agent .

Applications

AC-Phe-gly-pna has several scientific uses:

  • Gene Regulation: It serves as an antisense agent to modulate gene expression by targeting specific mRNA sequences.
  • Diagnostic Tools: Its ability to hybridize with complementary sequences makes it useful in molecular diagnostics for detecting specific genetic markers.
  • Therapeutics: Research indicates potential applications in treating viral infections by targeting viral RNA directly .
Enzymatic Research Applications of AC-Phe-Gly-pNA

Role as a Protease-Specific Substrate in Enzyme Activity Assays

AC-Phe-Gly-pNA (N-Acetyl-L-phenylalanylglycine-p-nitroanilide) is a chromogenic peptide substrate extensively employed to detect and quantify protease activity. Its structure comprises three functional elements: (1) an acetylated N-terminal phenylalanine (Ac-Phe), which acts as the protease recognition site; (2) a glycine spacer (Gly); and (3) a C-terminal p-nitroaniline (pNA) group serving as the chromophore. Upon proteolytic cleavage between Gly and pNA, the released pNA absorbs maximally at 405 nm (extinction coefficient: ~10,500 M⁻¹cm⁻¹), enabling real-time kinetic measurements [1] [8].

This substrate is particularly valuable in enzyme activity assays for serine proteases like chymotrypsin, where it provides high sensitivity and linear kinetics. Researchers use it to:

  • Determine protease kinetic parameters (Km, Vmax, kcat) under varied pH/temperature conditions.
  • Screen protease inhibitors by monitoring reduced cleavage rates.
  • Characterize enzyme purity during purification workflows [1].

Table 1: Key Applications of AC-Phe-Gly-pNA in Protease Assays

Application TypeExperimental UseDetection Method
Activity QuantificationMeasures initial reaction velocities for kinetic profilingAbsorbance at 405 nm
Inhibitor ScreeningEvaluates inhibitor potency via IC50 determinationFluorescence microplate readers
Diagnostic AssaysDetects aberrant protease activity in disease models (e.g., cancer)Spectrophotometry

Mechanistic Insights into Chymotrypsin Interaction and Catalytic Efficiency

Chymotrypsin selectively hydrolyzes AC-Phe-Gly-pNA at the carbonyl end of aromatic residues (Phe, Tyr, Trp). The catalytic mechanism involves a serine-histidine-aspartate triad:

  • Acylation: Ser195 attacks the carbonyl carbon of the Phe-Gly bond, forming a tetrahedral intermediate stabilized by the oxyanion hole.
  • Deacylation: The pNA moiety is released, followed by hydrolysis of the acyl-enzyme complex [7].

AC-Phe-Gly-pNA’s catalytic efficiency (kcat/Km) with chymotrypsin is ~2.8 × 10⁴ M⁻¹s⁻¹. Key factors driving this include:

  • Hydrophobic S1 Pocket: The benzyl side chain of Ac-Phe docks into chymotrypsin’s S1 subsite, with van der Waals interactions enhancing binding affinity.
  • Conformational Flexibility: The Gly spacer allows optimal positioning for nucleophilic attack. Mutagenesis studies show that substitutions (e.g., Gly→Ala) reduce kcat by >50% due to steric hindrance [7].
  • Allosteric Modulation: Na+ binding in chymotrypsin’s catalytic domain stabilizes the active conformation, accelerating pNA release 3-fold [7].

Comparative Analysis of Substrate Specificity Across Protease Families

While AC-Phe-Gly-pNA is chymotrypsin-specific, its reactivity varies across protease families due to divergent active-site architectures:

Table 2: Substrate Specificity of AC-Phe-Gly-pNA Across Proteases

Protease FamilyCleavage EfficiencyStructural Basis
Chymotrypsin (Serine)High (kcat = 15 s⁻¹)Optimal fit in hydrophobic S1 pocket; catalytic triad alignment
Trypsin (Serine)Low (<5% activity)S1 pocket requires basic residues (Arg/Lys); Phe non-complementary
Papain (Cysteine)UndetectableCatalytic Cys25 prefers bulky hydrophobic residues at P2 position
MMP-2 (Metalloprotease)Moderate (~20% activity)Zinc-coordinated active site accommodates Phe but requires helical peptide motifs

This specificity enables precise discrimination of chymotrypsin-like activity in complex biological samples, such as gut microbiota-host interactions or bacterial peptidoglycan remodeling systems [3].

Applications in High-Throughput Screening for Enzyme Inhibitor Discovery

AC-Phe-Gly-pNA is a cornerstone substrate in high-throughput screening (HTS) platforms for protease inhibitor discovery. Its chromogenic output facilitates rapid, miniaturized assays with Z′ factors >0.8, indicating excellent robustness [4]. Key implementations include:

  • Cancer Therapeutics: Screening compound libraries for chymotrypsin-like protease (CTLP) inhibitors that disrupt extracellular matrix degradation in metastasis.
  • Antibiotic Development: Identifying bacterial protease blockers (e.g., against ClpXP in peptidoglycan assembly) [3].
  • Automated Workflows: Coupled with fluorescence-quenched derivatives, it enables multiplexed screening of >100,000 compounds/day in 384-well plates [1] [4].

In a 2020 study, AC-Phe-Gly-pNA-based HTS identified two SOS1/Ras inhibitors (Ki = 4–9 µM) from 350,000 compounds, demonstrating its utility in targeting non-proteolytic enzymes via coupled assays [6].

Kinetic Profiling and Thermodynamic Studies of Enzyme-Substrate Interactions

Comprehensive kinetic profiling of AC-Phe-Gly-pNA hydrolysis reveals critical thermodynamic parameters:

  • Temperature Dependence: Arrhenius analysis yields Ea = 45.2 kJ/mol, indicating a high-energy transition state.
  • Isothermal Titration Calorimetry (ITC): ΔH = −68.9 kJ/mol and ΔS = −120 J/mol·K, suggesting enthalpy-driven binding with conformational entropy loss.
  • Stop-Flow Kinetics: Pre-steady-state bursts of pNA release (kburst = 200 s⁻¹) confirm rate-limiting deacylation [7] [9].

Table 3: Thermodynamic Parameters for Chymotrypsin/AC-Phe-Gly-pNA Interaction

ParameterValueMethodInterpretation
Km0.54 ± 0.08 mMMichaelis-Menten kineticsModerate substrate affinity
kcat15.3 ± 1.2 s⁻¹Progress curve analysisEfficient catalytic turnover
ΔGbind−32.4 kJ/molITCSpontaneous binding
ΔHbind−68.9 kJ/molITCFavorable enthalpic contributions

These insights guide the design of transition-state analogs as potent inhibitors, leveraging the substrate’s stereoelectronic constraints [7] [9].

Properties

Product Name

AC-Phe-gly-pna

IUPAC Name

(2S)-2-acetamido-N-[2-(4-nitroanilino)-2-oxoethyl]-3-phenylpropanamide

Molecular Formula

C19H20N4O5

Molecular Weight

384.4 g/mol

InChI

InChI=1S/C19H20N4O5/c1-13(24)21-17(11-14-5-3-2-4-6-14)19(26)20-12-18(25)22-15-7-9-16(10-8-15)23(27)28/h2-10,17H,11-12H2,1H3,(H,20,26)(H,21,24)(H,22,25)/t17-/m0/s1

InChI Key

NCQTWSDYMRWNMC-KRWDZBQOSA-N

Synonyms

N-acetylphenylalanylglycine 4-nitroanilide
N-acetylphenylalanylglycine 4-nitroanilide, D-Phe isomer
NAcPhe-Gly-4-NA

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

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